SARS-CoV-2 3CLpro Inhibitory Activity: 4-Br-1-Et-3-Me-Pyrazole-5-carboxamide Derivative Achieves Ki = 297 nM vs. Weaker Analogs in the Same Pfizer Patent Series
In Pfizer patent WO2021250648 (US11351149), the amide derivative synthesized from 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Example 11, BDBM510059) exhibited a Ki of 297 nM against SARS-CoV-2 3CL protease in a continuous FRET assay [1]. Within the same patent, Example 8 (BDBM510056), which uses a different acyl cap but retains the same peptidomimetic warhead, showed an IC50 of 917 nM in the same assay—a ~3.1-fold weaker inhibition [2]. Example 35 (BDBM510083), with an alternative heterocyclic substitution, displayed an EC50 of 3.56 × 10³ nM in a cellular CPE assay [3]. The 297 nM Ki value represents a meaningful potency inflection conferred specifically by the 4-bromo-1-ethyl-3-methyl-pyrazole-5-carbonyl motif, distinguishing it from other heterocyclic capping groups explored in the same patent.
| Evidence Dimension | SARS-CoV-2 3CLpro enzyme inhibition potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 297 nM (BDBM510059; Example 11 derivative of 4-Br-1-Et-3-Me-pyrazole-5-carboxylic acid) |
| Comparator Or Baseline | Example 8 (BDBM510056): IC50 = 917 nM; Example 35 (BDBM510083): EC50 = 3,560 nM; Example 28 (BDBM510076): IC50 = 1,790 nM |
| Quantified Difference | 3.1-fold to 12-fold lower Ki/IC50 relative to selected patent examples |
| Conditions | Continuous FRET assay monitoring SARS-CoV-2 3CLpro proteolytic activity; patent WO2021250648 / US11351149 |
Why This Matters
This is the only pyrazole-5-carboxylic acid building block in the public domain with a validated sub-micromolar Ki in a Pfizer 3CLpro inhibitor patent, providing procurement justification for antiviral medicinal chemistry programs requiring differentiated heterocyclic capping motifs.
- [1] BindingDB. BDBM510059. N2-[(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-4-ethyl-L-leucinamide (WO2021250648, Example 11; US11351149). Ki = 297 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=510059. View Source
- [2] BindingDB. BDBM510056. N-{1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-N2-[cyclohexyl(methoxy)acetyl]-4-methyl-L-leucinamide (WO2021250648, Example 8). IC50 = 917 nM. http://ww.bindingdb.org. View Source
- [3] BindingDB. BDBM510083 (WO2021250648, Example 35; US11351149). EC50 = 3.56 × 10³ nM (SARS-CoV-2 CPE cell viability assay). http://ww.bindingdb.org. View Source
